2,3-Dimethyl-3-octanol
Overview
Description
2,3-Dimethyl-3-octanol is a chemical compound with the molecular formula C10H22O . It has an average mass of 158.281 Da and a monoisotopic mass of 158.167068 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethyl-3-octanol consists of a chain of carbon atoms with two methyl groups (CH3) and a hydroxyl group (OH) attached . The presence of the hydroxyl group classifies it as an alcohol .Scientific Research Applications
Ultrasonic and NMR studies revealed that internal rotational relaxation processes contribute to dispersion in 2,3-dimethyl-3-hexanol, a related compound, indicating its potential in physical chemistry research (Dugue, Emery, & Pethrick, 1980).
A study on Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and its derivative demonstrates the use of similar compounds in the synthesis of hybrid nanocomposites, with applications in materials science (Zhang & Laine, 2000).
The reaction of 2-Dimethylaminoethanol with 1,2-epoxyoctane, producing various products including 1-(s-dimethylaminoethoxy)-2-o, illustrates chemical transformations relevant to synthetic chemistry (Tobler, 1969).
Biotransformation of citronellol into 3,7-dimethyl-1,6,7-octanetriol by the basidiomycete Cystoderma carcharias in a bioreactor shows the compound's potential in biotechnology and microbiology (Onken & Berger, 1999).
Sodium dodecyl sulfate systems in nonaqueous solvents, with octanol acting as a structure breaker, are studied for their implications in colloid and surface science (Ceglie, Monduzzi, & Söderman, 1991).
The RK-ASPEN model's accuracy in predicting phase equilibrium data in supercritical CO2 + mixtures containing compounds like 3,7-dimethyl-1-octanol highlights its relevance in chemical engineering (Zamudio, Schwarz, & Knoetze, 2013).
The use of 2-MPOD and 3-MPOD in inhibiting mild steel corrosion in acidic solutions, including 3,7-dimethyl-1-octanol, demonstrates applications in materials science and corrosion engineering (Chafiq et al., 2020).
The development of a catalyst for 1,3-butadiene dimerization, producing 1,3,7-octatriene in the presence of 2-propanol, is significant in the field of catalysis and organic synthesis (Harkal et al., 2005).
A novel synthesis of bicyclo[3.3.0]octenes, with complete stereospecificity, emphasizes the compound's importance in organic chemistry and drug synthesis (Padwa et al., 1996).
Studies on n-Octanol's intermolecular interactions and hydrogen bonding provide insights relevant to physical and theoretical chemistry (Pocheć et al., 2022).
Research on iron and aluminium chelation therapy using compounds like 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid suggests applications in medical chemistry and pharmacology (Dean et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, 3,7-Dimethyl-3-octanol, indicates that it is a combustible liquid that causes skin irritation and serious eye irritation . It is very toxic to aquatic life and has long-lasting effects . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to wear protective gloves, eye protection, and face protection when handling .
properties
IUPAC Name |
2,3-dimethyloctan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHYRPPRRQITHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941563 | |
Record name | 2,3-Dimethyloctan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-3-octanol | |
CAS RN |
19781-10-3 | |
Record name | 2,3-Dimethyl-3-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethyloctan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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